molecular formula C11H6F3NO3 B15333971 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid

5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid

Cat. No.: B15333971
M. Wt: 257.16 g/mol
InChI Key: VPQIOQCLBDNPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is a chemical compound characterized by its isoxazole ring structure, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The presence of trifluorophenyl and methyl groups on the ring structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 3,4,5-trifluorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

  • Cyclization Reaction: Another method involves the cyclization of 5-methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid derivatives. This reaction can be performed using a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

  • Substitution: Substitution reactions can occur at the isoxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various derivatives of the isoxazole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

  • 3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid: Lacks the methyl group present in the target compound.

  • 5-methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid: Similar structure but with a different position of the fluorine atoms on the phenyl ring.

Uniqueness: 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is unique due to the specific arrangement of the trifluorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

5-methyl-3-(3,4,5-trifluorophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c1-4-8(11(16)17)10(15-18-4)5-2-6(12)9(14)7(13)3-5/h2-3H,1H3,(H,16,17)

InChI Key

VPQIOQCLBDNPAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C(=C2)F)F)F)C(=O)O

Origin of Product

United States

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